molecular formula C18H19Cl2N3O B611519 TY-52156 CAS No. 934369-14-9

TY-52156

Cat. No.: B611519
CAS No.: 934369-14-9
M. Wt: 364.3 g/mol
InChI Key: XONRRGIRSGNWFP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

TY-52156 acts as a selective and competitive antagonist of the S1P3 receptor with a Ki value of 110 nM . It inhibits the S1P-induced expansion of various cancer cells, including A549, LNCaP, U251MG, and OVCAR-5 . This compound displays about 30-fold lower effect on S1P1, S1P2, S1P4, or S1P5 receptors and does not affect 24 different G-protein coupled receptors . It blocks S1P-induced expression of Hes1 and reduces the ALDH-positive cell population . Additionally, this compound inhibits the tumorigenicity of SphK1-overexpressing ALDH-positive cells following chronic administration .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It effectively attenuates LPS-induced inflammation by suppressing the expression of proinflammatory cytokines and restores the endothelial barrier by repairing adherens junctions and reducing vascular leakage . In cancer cells, this compound inhibits the expansion of cancer stem cells and reduces the tumorigenicity of SphK1-overexpressing cells . It also enhances the efficacy of CAR-T cell therapy by inhibiting T-cell exhaustion and regulating the recruitment of proinflammatory macrophages .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively binding to the S1P3 receptor and inhibiting its activity . This inhibition leads to a reduction in S1P-induced calcium release and Rho activation in vascular smooth muscle cells . This compound also blocks the S1P-induced phosphorylation of p44/p42 MAPK, which is involved in cell signaling pathways . Additionally, it suppresses the expression of Hes1, a transcription factor involved in the regulation of stem cell properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Chronic administration of this compound has been shown to inhibit the tumorigenicity of SphK1-overexpressing ALDH-positive cells over a period of 6 weeks . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been demonstrated in various in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In male SD rats, oral administration of this compound at doses of 10 mg/kg and 30 mg/kg inhibited S1P3 receptor-induced bradycardia . In murine models of breast cancer and colon cancer, this compound enhanced the efficacy of CAR-T cell therapy and improved antitumor efficacy . The toxic or adverse effects of this compound at high doses have not been extensively reported.

Metabolic Pathways

This compound is involved in metabolic pathways related to the S1P3 receptor. It inhibits the S1P-induced expansion of cancer cells and reduces the expression of proinflammatory cytokines . The specific enzymes or cofactors that interact with this compound in these pathways have not been extensively studied, but its effects on metabolic flux and metabolite levels have been demonstrated in various studies .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the S1P3 receptor . It is a cell-permeable compound that can effectively inhibit S1P3 receptor activity in various cell types . The specific transporters or binding proteins that interact with this compound have not been extensively studied, but its localization and accumulation within cells have been demonstrated in various studies .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its interaction with the S1P3 receptor . It inhibits S1P-induced calcium release and Rho activation in vascular smooth muscle cells, indicating its localization in the cytoplasm and cell membrane . The specific targeting signals or post-translational modifications that direct this compound to specific compartments or organelles have not been extensively studied.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of TY 52156 involves the reaction of 1-(4-chlorophenylamino)-1-(4-chlorophenylhydrazono)-3,3-dimethyl-2-butanone with appropriate reagents under controlled conditions . The detailed synthetic route and specific reaction conditions are proprietary and typically not disclosed in public literature.

Industrial Production Methods: : Industrial production of TY 52156 follows standard protocols for the synthesis of hydrazonamide derivatives. The process involves large-scale chemical reactions under stringent quality control to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: : TY 52156 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydrazonamide moiety . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of TY 52156 .

Scientific Research Applications

TY 52156 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry

  • Used as a tool compound to study the sphingosine 1-phosphate receptor 3 signaling pathways.
  • Helps in understanding the role of sphingosine 1-phosphate in various biochemical processes.

Biology

  • Investigates the effects of sphingosine 1-phosphate receptor 3 antagonism on cellular functions.
  • Studies the role of sphingosine 1-phosphate in cell proliferation, migration, and apoptosis.

Medicine

Industry

  • Utilized in the development of new pharmaceuticals targeting sphingosine 1-phosphate receptors.
  • Applied in the production of research chemicals and reagents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : TY 52156 is unique in its high selectivity and potency as an antagonist for the sphingosine 1-phosphate receptor 3. It displays minimal activity on other sphingosine 1-phosphate receptors, making it a valuable tool for studying the specific role of sphingosine 1-phosphate receptor 3 in various biological processes .

Properties

IUPAC Name

N-(4-chloroanilino)-N'-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c1-18(2,3)16(24)17(21-14-8-4-12(19)5-9-14)23-22-15-10-6-13(20)7-11-15/h4-11,22H,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONRRGIRSGNWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=NC1=CC=C(C=C1)Cl)NNC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132813
Record name N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934369-14-9
Record name N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934369-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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